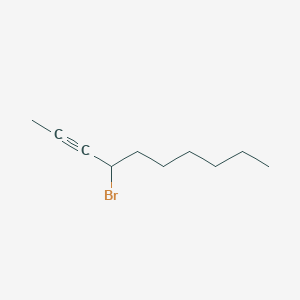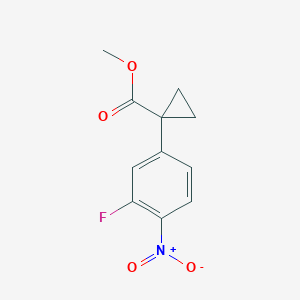
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H10FNO4 and a molecular weight of 239.20 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylate group, with a 3-fluoro-4-nitrophenyl substituent. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate typically involves the reaction of 2-(3-fluoro-4-nitrophenyl)acetic acid methyl ester with 1,2-dibromoethane in the presence of a base . The reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Base: Sodium hydride (NaH)
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: SnCl2, NaOAc, THF
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: Conversion of the nitro group to an amino group
Substitution: Formation of substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and reactivity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-(3-chloro-4-nitrophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-bromo-4-nitrophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-iodo-4-nitrophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and can influence its biological activity, making it a valuable compound in research and development .
Propiedades
Número CAS |
824937-42-0 |
|---|---|
Fórmula molecular |
C11H10FNO4 |
Peso molecular |
239.20 g/mol |
Nombre IUPAC |
methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H10FNO4/c1-17-10(14)11(4-5-11)7-2-3-9(13(15)16)8(12)6-7/h2-3,6H,4-5H2,1H3 |
Clave InChI |
QPXHPCCBQOLPHJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
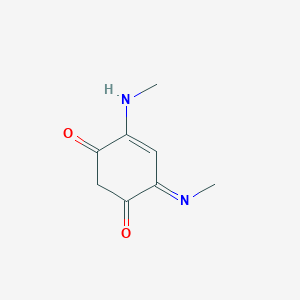
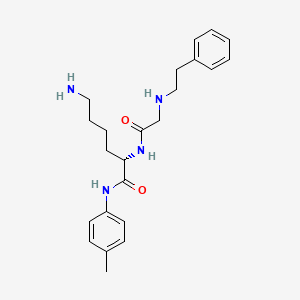
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
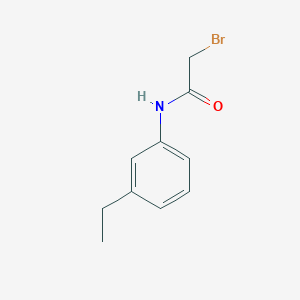
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
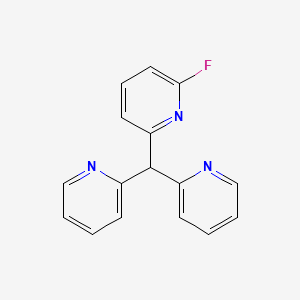
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
